EPHA3 Receptor Tyrosine Kinase Inhibitory Activity: Direct Binding Data for CAS 391227-80-8 vs. Structurally Distinct EPHA3 Inhibitors
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide was tested in a biochemical assay against the recombinant human His-tagged EPHA3 cytoplasmic domain (residues 569–976) expressed in a baculovirus system and demonstrated inhibitory activity with an IC50 below 20,000 nM (<20 µM) [1]. While this is a relatively modest potency, it establishes EPHA3 as a biochemically confirmed target for this chemotype. For context, optimized EPHA3 inhibitors reported in the literature achieve IC50 values in the low nanomolar range (e.g., 2.1 nM for certain advanced leads), indicating that CAS 391227-80-8 serves as a tractable starting scaffold for medicinal chemistry optimization rather than a high-potency probe [2].
| Evidence Dimension | EPHA3 kinase domain inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 20,000 nM (< 20 µM) |
| Comparator Or Baseline | Advanced EPHA3 inhibitors (e.g., CHEMBL5425418): IC50 = 2.1 nM; typical screening hits: IC50 range 1–30 µM |
| Quantified Difference | Target compound is approximately 3–4 orders of magnitude less potent than optimized leads; consistent with an unoptimized screening hit or primary scaffold |
| Conditions | Recombinant human His-tagged EPHA3 cytoplasmic domain (569–976 aa), baculovirus expression system, biochemical inhibition assay |
Why This Matters
Confirmation of EPHA3 as a tractable target for this scaffold provides a procurement rationale for groups pursuing receptor tyrosine kinase inhibitor discovery, where the 4-bromophenyl substituent can serve as a vector for further structure-guided elaboration.
- [1] BindingDB PrimarySearch_ki entry for InChIKey IWWPQKKNBSPNEL-UHFFFAOYSA-N. IC50 < 2.00E+4 nM against recombinant human His-tagged EPHA3 cytoplasmic domain (569–976 residues) expressed in baculovirus system. View Source
- [2] BindingDB BDBM50618607 (CHEMBL5425418). IC50: 2.10E+3 nM against full-length NanoLuc-fused EPHA3 in HEK293T cells using NanoBRET assay. Contextual reference for EPHA3 inhibitor potency range. View Source
